molecular formula C9H12N2 B6269433 rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis CAS No. 57432-87-8

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis

Cat. No.: B6269433
CAS No.: 57432-87-8
M. Wt: 148.2
InChI Key:
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Description

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is a chiral diamine compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bicyclic structure with two chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis typically involves the reduction of the corresponding diketone or diimine precursors. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-1,2-dione using a chiral catalyst to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and a suitable chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or diketones.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

  • Oxidation products include imines and diketones.
  • Reduction products are saturated amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis

Comparison: rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is unique due to its bicyclic structure and the presence of two chiral centers, which provide distinct stereochemical properties

Properties

CAS No.

57432-87-8

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

90

Origin of Product

United States

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